N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
The target compound features a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. A ethylenediamine linker connects the thiazole moiety to an ethanediamide group, which is further substituted with a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-13-4-9-18(29-3)17(12-13)26-21(28)20(27)24-11-10-19-14(2)25-22(30-19)15-5-7-16(23)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDJZCUKDHEIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazole Derivatives ()
Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) share the 4-methyl-2-arylthiazole-5-carbonyl scaffold. The synthesis of these derivatives involves hydrazide intermediates and coupling with α-halo compounds (e.g., phenacyl bromide) in the presence of triethylamine . Similarly, the target compound’s ethanediamide group may arise from carbodiimide-mediated coupling (as in ), though its exact synthesis route remains unspecified.
Key Differences :
- The ethanediamide linker in the target compound introduces two amide bonds, contrasting with single amide or thioamide linkages in ’s derivatives.
Triazole Derivatives ()
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature triazole cores with sulfonyl and fluorophenyl substituents. These were synthesized via cyclization of hydrazinecarbothioamides, a method distinct from the target compound’s likely amide-coupling pathway .
Key Differences :
- The triazole core in vs. the thiazole core in the target compound alters electronic properties and hydrogen-bonding capacity.
- The target lacks sulfur-based functional groups (e.g., C=S), which are critical in ’s tautomerism and activity.
Spectral and Physicochemical Properties
Table 1: Spectral Data Comparison
The target’s dual amide groups would exhibit strong C=O stretches in IR, similar to ’s hydrazinecarbothioamides. The absence of C=S vibrations differentiates it from sulfur-containing analogs.
Table 2: Anticancer Activity Comparison
While the target compound’s activity is unreported, highlights that electron-withdrawing groups (e.g., fluorine) and lipophilic substituents (e.g., 4-methyl) enhance cytotoxicity. The 4-fluorophenyl group in the target may similarly improve bioactivity compared to non-fluorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
